1-(5-Phenylfuran-2-carbonyl)piperazine
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Overview
Description
1-(5-Phenylfuran-2-carbonyl)piperazine is a compound that features a piperazine ring substituted with a phenylfuran carbonyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry . The phenylfuran moiety adds to the compound’s structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenylfuran-2-carbonyl)piperazine typically involves the reaction of 5-phenylfuran-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid and the piperazine ring .
Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenylfuran-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylfuran moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylfuran moiety can yield phenylfuran-2-carboxylic acid, while reduction can produce 1-(5-phenylfuran-2-yl)ethanol .
Scientific Research Applications
1-(5-Phenylfuran-2-carbonyl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Piperazine derivatives are explored for their potential therapeutic effects, including antiviral, anticancer, and antidepressant properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Phenylfuran-2-carbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating binding to biological receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The phenylfuran moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Furylcarbonyl)piperazine: Similar structure but with a furan ring instead of a phenylfuran.
1-(4-Phenylbutanoyl)piperazine: Features a phenylbutanoyl group instead of a phenylfuran carbonyl.
1-(3-Phenylpropionyl)piperazine: Contains a phenylpropionyl group.
Uniqueness: 1-(5-Phenylfuran-2-carbonyl)piperazine is unique due to the presence of both the phenylfuran and piperazine moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
(5-phenylfuran-2-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-10-8-16-9-11-17)14-7-6-13(19-14)12-4-2-1-3-5-12/h1-7,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYVIFSTABEKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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